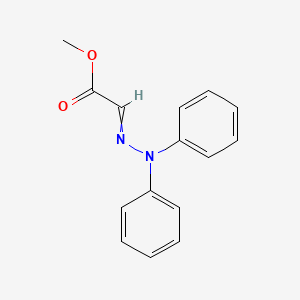silane CAS No. 497152-89-3](/img/structure/B14249053.png)
[(2-Isocyanophenyl)methoxy](trimethyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Isocyanophenyl)methoxysilane is an organosilicon compound with the molecular formula C11H15NO2Si. This compound is characterized by the presence of an isocyanophenyl group attached to a methoxy group, which is further bonded to a trimethylsilyl group. It is used in various chemical reactions and has applications in different scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Isocyanophenyl)methoxysilane typically involves the reaction of 2-isocyanophenol with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane group. The general reaction scheme is as follows:
2-Isocyanophenol+Trimethylchlorosilane→(2-Isocyanophenyl)methoxysilane+HCl
Industrial Production Methods
Industrial production of (2-Isocyanophenyl)methoxysilane follows similar synthetic routes but on a larger scale. The reaction is typically conducted in a continuous flow reactor to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Isocyanophenyl)methoxysilane undergoes various chemical reactions, including:
Substitution Reactions: The methoxy group can be substituted with other nucleophiles.
Hydrolysis: The trimethylsilyl group can be hydrolyzed to form silanols.
Addition Reactions: The isocyanate group can react with amines to form ureas.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as alcohols, amines, and thiols. These reactions are typically carried out in the presence of a base.
Hydrolysis: Water or aqueous acids/bases are used to hydrolyze the trimethylsilyl group.
Addition Reactions: Amines are commonly used to react with the isocyanate group under mild conditions.
Major Products Formed
Substitution Reactions: Products include substituted silanes.
Hydrolysis: Products include silanols and methanol.
Addition Reactions: Products include ureas.
Applications De Recherche Scientifique
(2-Isocyanophenyl)methoxysilane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of ureas and carbamates.
Biology: Employed in the modification of biomolecules for labeling and detection.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable bonds with various functional groups.
Industry: Utilized in the production of specialty polymers and coatings.
Mécanisme D'action
The mechanism of action of (2-Isocyanophenyl)methoxysilane involves the reactivity of its functional groups:
Isocyanate Group: Reacts with nucleophiles such as amines to form ureas, which are stable and have various applications.
Trimethylsilyl Group: Provides hydrophobicity and can be hydrolyzed to form silanols, which can further react to form siloxane bonds.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methoxytrimethylsilane: Similar in structure but lacks the isocyanate group.
Trimethoxysilane: Contains three methoxy groups instead of one.
(2-Methoxyphenyl)trimethylsilane: Similar but with a methoxy group instead of an isocyanate group.
Uniqueness
(2-Isocyanophenyl)methoxysilane is unique due to the presence of both an isocyanate group and a trimethylsilyl group. This combination allows it to participate in a variety of chemical reactions, making it a versatile reagent in synthetic chemistry.
Propriétés
Numéro CAS |
497152-89-3 |
|---|---|
Formule moléculaire |
C11H15NOSi |
Poids moléculaire |
205.33 g/mol |
Nom IUPAC |
(2-isocyanophenyl)methoxy-trimethylsilane |
InChI |
InChI=1S/C11H15NOSi/c1-12-11-8-6-5-7-10(11)9-13-14(2,3)4/h5-8H,9H2,2-4H3 |
Clé InChI |
SQNQJVSCDBBNOV-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)OCC1=CC=CC=C1[N+]#[C-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


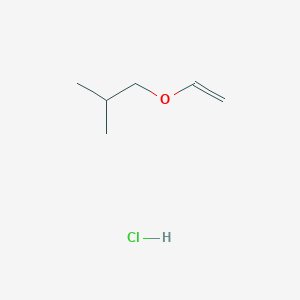
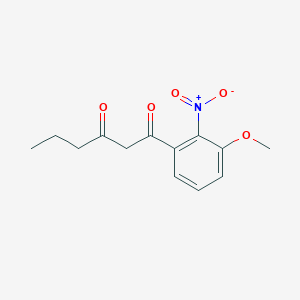


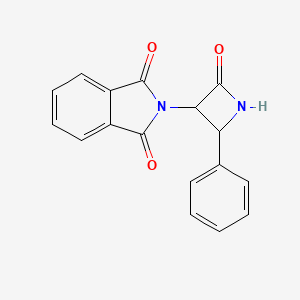
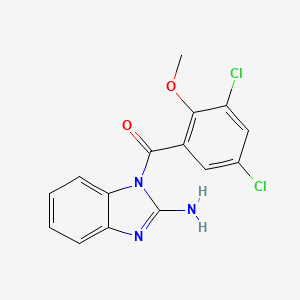
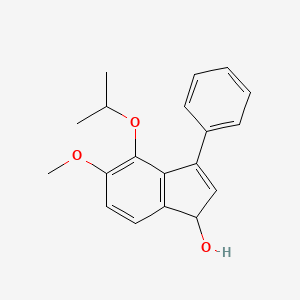
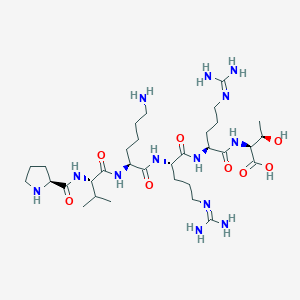
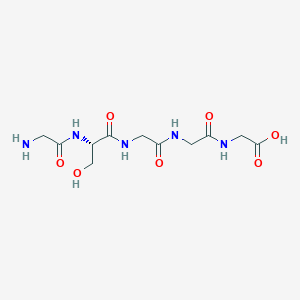
![3-{[(2R)-2-Acetamido-2-carboxyethyl]sulfanyl}-4-hydroxynonanoic acid](/img/structure/B14249014.png)
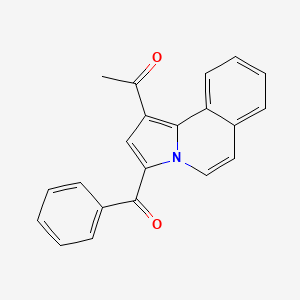
![1H-Indole, 3-[1-(3-butynyloxy)-2-nitroethyl]-1-methoxy-](/img/structure/B14249032.png)
![1-[4-(4-Methyl-5-oxofuran-2(5H)-ylidene)butyl]pyrrolidin-2-one](/img/structure/B14249039.png)
